molecular formula C22H26N2OS B2763708 3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-48-4

3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2763708
CAS No.: 338748-48-4
M. Wt: 366.52
InChI Key: RFGUYZOZWNSWSH-UHFFFAOYSA-N
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Description

3,3,7,8-Tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C21H24N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of a suitable dibenzodiazepine precursor with a thienyl compound under specific conditions, such as the use of a strong base or a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions carried out in reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: : Its biological activity could be explored for potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

  • Industry: : It may find applications in the development of new materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Dibenzodiazepines: : These compounds share a similar core structure but may differ in the substituents attached to the core.

  • Thienyl derivatives: : Other compounds containing thienyl groups may have different substituents or functional groups, leading to different biological activities.

Properties

IUPAC Name

2,3,9,9-tetramethyl-6-(3-methylthiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-12-6-7-26-21(12)20-19-17(10-22(4,5)11-18(19)25)23-15-8-13(2)14(3)9-16(15)24-20/h6-9,20,23-24H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUYZOZWNSWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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